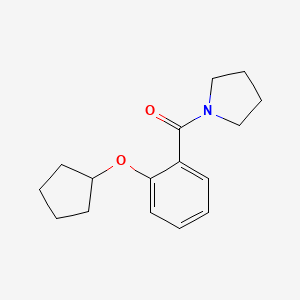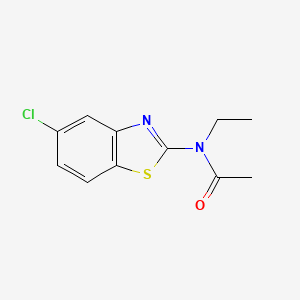![molecular formula C17H25NO3 B7629513 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)
3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique three-dimensional structure that imparts specific biological activity.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone.
Mécanisme D'action
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone involves the inhibition of various cellular processes such as DNA replication, protein synthesis, and cell division. This compound has been shown to interact with specific cellular targets, including tubulin, a protein involved in cell division, and DNA topoisomerase II, an enzyme involved in DNA replication. Additionally, 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone can induce various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to exhibit antifungal activity by disrupting the fungal cell membrane. Furthermore, 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the bacterial cell wall.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone in lab experiments is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. Additionally, this compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone. One of the areas of interest is the development of novel analogs with improved pharmacokinetic properties and activity against specific cancer types. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its interaction with cellular targets. Furthermore, research is needed to explore the potential of 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone as a therapeutic agent for the treatment of fungal and bacterial infections.
Méthodes De Synthèse
The synthesis of 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone involves the reaction of 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline with 5-(methoxymethyl)furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via a spirocyclization mechanism to yield the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen. Furthermore, studies have demonstrated that 3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Propriétés
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-20-13-14-5-6-15(21-14)16(19)18-11-9-17(10-12-18)7-3-2-4-8-17/h5-6H,2-4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSSEGZLZBXXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCC3(CCCCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)
![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)



![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)


